N-Ethylmethylamine CAS number and properties
N-Ethylmethylamine CAS number and properties
An In-depth Technical Guide to N-Ethylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmethylamine, also known as N-methylethanamine, is a secondary aliphatic amine with the chemical formula C₃H₉N.[1] Its CAS number is 624-78-2.[2][3] This colorless to light yellow liquid is characterized by a distinct amine-like or ammoniacal odor.[1][3] As a versatile chemical building block, N-Ethylmethylamine is a key intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[3][4][5] Its utility stems from the nucleophilic nitrogen atom, which readily participates in reactions like acylation, alkylation, and reductive amination.[4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
N-Ethylmethylamine is a volatile and flammable liquid that is soluble in water.[1][3][6] Its basic nature is a key chemical characteristic, with a pKa of 10.9 for its conjugate acid.[1] A summary of its core physicochemical properties is detailed below.
| Property | Value | Source(s) |
| CAS Number | 624-78-2 | [2][3] |
| Molecular Formula | C₃H₉N | [1][3][7] |
| Molecular Weight | 59.11 g/mol | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][2][7] |
| Boiling Point | 36-37 °C | [1][2][7] |
| Melting Point | -71 °C (estimated) | [1] |
| Density | 0.688 g/mL at 25 °C | [1][2][8] |
| Refractive Index | n20/D 1.374 | [2][8] |
| Flash Point | < -34 °C | [1] |
| Vapor Pressure | 8.53 psi (20 °C) | [7][8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis Methodologies
Several methods exist for the synthesis of N-Ethylmethylamine. The choice of route often depends on the desired scale, purity requirements, and available starting materials. Two common laboratory-scale methods are reductive amination and direct alkylation.[9] Industrial production often utilizes reductive amination under high pressure.[10]
Experimental Protocol 1: Reductive Amination
This method involves the reaction of methylamine with acetaldehyde to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1][9]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve methylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C with stirring.
-
Imine Formation: Add acetaldehyde (1.1 equivalents) dropwise to the cooled solution. Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.[9]
-
Reduction: Cool the reaction mixture back to 0 °C. Add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[9]
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product from the aqueous layer using an organic solvent like diethyl ether (3 x 50 mL). Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure N-Ethylmethylamine.[9]
Caption: Workflow for N-Ethylmethylamine synthesis via reductive amination.
Experimental Protocol 2: Alkylation of Ethylamine
This classical approach involves the direct alkylation of a primary amine (ethylamine) with an alkyl halide (methyl iodide). Stoichiometry must be carefully controlled to minimize over-alkylation to the tertiary amine.[9]
Methodology:
-
Reaction Setup: In a pressure-rated vessel, dissolve ethylamine (2.0 equivalents) in a suitable solvent such as ethanol.[9]
-
Alkylation: Add methyl iodide (1.0 equivalent) to the solution. Seal the vessel securely.[9]
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours.[9]
-
Work-up: After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture contains the hydroiodide salt of N-Ethylmethylamine. Treat this mixture with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by fractional distillation.[9][11]
Caption: Workflow for N-Ethylmethylamine synthesis via direct alkylation.
Applications in Research and Drug Development
N-Ethylmethylamine serves as a crucial intermediate in several fields:
-
Pharmaceutical Synthesis: It is used in the preparation of active pharmaceutical ingredients (APIs). For example, it is involved in manufacturing molecules for treating neurodegenerative diseases.[4][10][12] Its incorporation can influence a drug candidate's solubility, metabolic stability, and binding affinity.[4]
-
Agrochemicals: The compound is a building block for various agrochemicals.[3][13]
-
Materials Science: In the electronics industry, N-Ethylmethylamine is used to synthesize metal salts like tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium.[5][10] These volatile precursors are essential for depositing metal films during semiconductor fabrication.[5][10] It is also used to create N-ethyl-methyl acrylamide, a monomer for producing polymers used in coatings and adhesives.[2][5]
Characterization
Confirming the identity and purity of synthesized N-Ethylmethylamine is critical. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: A logical workflow for the characterization of N-Ethylmethylamine.
Safety Information
N-Ethylmethylamine is a hazardous chemical and must be handled with appropriate safety precautions. It is highly flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[14][15][16]
| Hazard Type | GHS Classification & Statements | Precautionary Measures |
| Physical Hazard | Flammable Liquid (Category 2) - H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed.[14][16] |
| Health Hazard | Acute Toxicity (Oral, Dermal, Inhalation - Category 4) - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[14][17] |
| Health Hazard | Skin Corrosion/Irritation (Category 1A/1B) - H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[14][17] |
| Health Hazard | Serious Eye Damage (Category 1) - H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[14][16] |
Handling: Always use N-Ethylmethylamine in a well-ventilated chemical fume hood.[15] Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[15] Storage: Store in a cool, well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[8][15] Keep containers tightly closed.[15]
Conclusion
N-Ethylmethylamine is a fundamental secondary amine with significant utility in organic synthesis. Its well-defined properties and reactivity make it an indispensable intermediate for professionals in drug development, materials science, and agrochemical research. A thorough understanding of its synthesis, characterization, and safe handling protocols is essential for its effective and responsible use in a research and development setting.
References
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